2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester
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Overview
Description
2-Oxo-1-oxa-spiro[45]decane-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: A closely related compound with similar structural features.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spiro compound with a cyano group, used in similar research contexts.
Uniqueness
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-oxo-1-oxaspiro[4.5]decane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-15-11(14)9-8-10(13)16-12(9)6-4-3-5-7-12/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDHIIWHJRYQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)OC12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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